4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

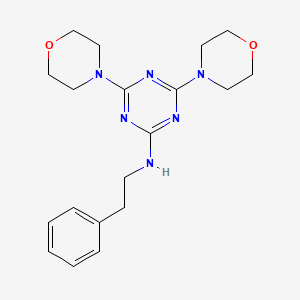

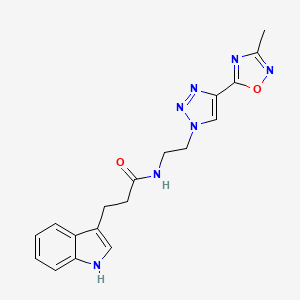

4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is a chemical compound belonging to the class of triazine derivatives. This compound is characterized by the presence of morpholine groups at the 4 and 6 positions of the triazine ring, along with a phenethylamine moiety at the N-2 position. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.

Wissenschaftliche Forschungsanwendungen

4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a monoamine oxidase (MAO) inhibitor, which could have implications in the treatment of neurological disorders.

Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound is explored for its potential use in the development of new materials and as a precursor for other chemical syntheses.

Wirkmechanismus

Target of Action

The primary target of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is the Monoamine Oxidases (MAO) . These are flavin-dependent amine oxidases located in the mitochondrial outer membranes of neuronal, glial, and other cells, particularly abundant in the liver and brain . They are responsible for the regulation and metabolism of major monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to have MAO-A inhibition activity comparable to that of the standard clorgyline . It appears to have more selective inhibitory activity toward MAO-A than MAO-B .

Biochemical Pathways

The inhibition of MAO-A by 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine affects the oxidative deamination of several endogenous and exogenous monoamines . This results in the regulation and metabolism of major monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine .

Result of Action

The inhibition of MAO-A leads to an increase in the levels of monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine . This can have various effects on the body, depending on the specific neurotransmitter levels that are altered.

Biochemische Analyse

Biochemical Properties

The compound 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is known to interact with a variety of enzymes and proteins. For instance, it has been identified as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways . These interactions can have significant effects on biochemical reactions within the cell .

Cellular Effects

4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been reported to inhibit proliferation in tumor cell lines, suggesting a potential role in oncology .

Molecular Mechanism

The molecular mechanism of action of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression . It targets mTOR kinase in a balanced fashion at higher concentrations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine can change over time. Information on the product’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is involved in the PI3K/mTOR signaling pathway . This pathway is crucial for cell growth and metabolism. The compound may interact with various enzymes or cofactors within this pathway .

Subcellular Localization

Future studies could investigate any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine typically involves the reaction of cyanuric chloride with morpholine and phenethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the substitution reactions. The general synthetic route can be summarized as follows:

Step 1: Cyanuric chloride is reacted with an excess of morpholine in an inert atmosphere, typically under nitrogen, to form 4,6-dimorpholino-1,3,5-triazine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the triazine ring.

Oxidation and Reduction: The phenethylamine moiety can participate in oxidation and reduction reactions under appropriate conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding amines and triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can facilitate hydrolysis.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenethylamine moiety can yield corresponding aldehydes or carboxylic acids, while hydrolysis can produce amines and triazine derivatives .

Vergleich Mit ähnlichen Verbindungen

4,6-Dimorpholino-N-phenethyl-1,3,5-triazin-2-amine can be compared with other triazine derivatives, such as:

4,6-Dimorpholino-N-(4-nitrophenyl)-1,3,5-triazin-2-amine: This compound has a nitrophenyl group instead of a phenethylamine moiety, which may result in different chemical and biological properties.

4,6-Dipiperidino-1,3,5-triazin-2-amine:

The uniqueness of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

IUPAC Name |

4,6-dimorpholin-4-yl-N-(2-phenylethyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-2-4-16(5-3-1)6-7-20-17-21-18(24-8-12-26-13-9-24)23-19(22-17)25-10-14-27-15-11-25/h1-5H,6-15H2,(H,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMHXPIAWMUJCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NCCC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-Fluorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2366501.png)

![{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methanamine](/img/structure/B2366502.png)

![3-Bromo-1-iodoimidazo[1,5-a]pyridine](/img/structure/B2366503.png)

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

![Tert-butyl[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B2366515.png)

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)